![molecular formula C28H23N3O2 B6302642 (1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95% CAS No. 1429056-54-1](/img/structure/B6302642.png)
(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%
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Overview
Description
(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95% is a useful research compound. Its molecular formula is C28H23N3O2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95% is 433.17902698 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereospecific Synthesis of Bismethyleneisobenzofurans
This compound plays a crucial role in the stereospecific synthesis of (1Z,3Z)-1,3-bismethyleneisobenzofurans . A copper (II)-catalyzed annulation-enabled radical addition cascade of α-carbonyl-γ-alkynyl sulfoxonium ylides with sulfonyl hydrazides in the presence of tert-butyl hydroperoxide (TBHP) is reported, enabling a completely regio- and stereoselective strategy to access (1Z,3Z)-1,3-bismethyleneisobenzofurans .
Organic Chemistry Nomenclature
The compound is an example of the ‘Z’ configuration in organic chemistry nomenclature . The stereoisomer is designated as ‘Z’ (zusammen = together) if the groups lie on the same side of a reference plane passing through the double bond and perpendicular to the plane containing the bonds linking the groups to the double bond atoms .
Anti-inflammatory and Analgesic Properties
The compound has been synthesized and tested for anti-inflammatory and analgesic properties . This suggests potential applications in the development of new pharmaceuticals for pain and inflammation management .
Mechanism of Action
Mode of Action
It is known that the compound is involved in a copper (ii)-catalyzed annulation-enabled radical addition cascade . This process enables a completely regio- and stereoselective strategy to access (1Z,3Z)-1,3-bismethyleneisobenzofurans .
Biochemical Pathways
The compound is involved in the oxidative cyclization of α-carbonyl-γ-alkynyl sulfoxonium ylides . This process proceeds through regioselective 5- exo-dig oxo-cyclization followed by stereoselective radical addition reaction
Result of Action
The compound has been synthesized and tested for anti-inflammatory and analgesic properties , suggesting potential therapeutic applications.
properties
IUPAC Name |
(4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRKRIUSANJDJX-HQJCERPHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(=N[C@@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline |
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